molecular formula C10H11N3 B3241515 N-Benzyl-1H-imidazol-2-amine CAS No. 14700-66-4

N-Benzyl-1H-imidazol-2-amine

Cat. No.: B3241515
CAS No.: 14700-66-4
M. Wt: 173.21 g/mol
InChI Key: PTNWKQXEYUQQCU-UHFFFAOYSA-N
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Description

N-Benzyl-1H-imidazol-2-amine is a heterocyclic organic compound that features an imidazole ring substituted with a benzyl group at the nitrogen atom and an amine group at the second carbon. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1H-imidazol-2-amine typically involves the cyclization of amido-nitriles or the reaction of benzylamine with imidazole derivatives. One common method is the reaction of benzylamine with 2-chloro-1H-imidazole under basic conditions, which results in the substitution of the chlorine atom with the benzylamine group .

Industrial Production Methods: Industrial production of this compound may involve the use of catalysts such as zinc ferrite nanoparticles to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Benzyl-1H-imidazol-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

    N-Benzylimidazole: Similar structure but lacks the amine group.

    1H-Imidazole-2-amine: Lacks the benzyl group.

    Benzimidazole: Contains a fused benzene and imidazole ring.

Uniqueness: N-Benzyl-1H-imidazol-2-amine is unique due to the presence of both the benzyl and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets .

Properties

IUPAC Name

N-benzyl-1H-imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-4-9(5-3-1)8-13-10-11-6-7-12-10/h1-7H,8H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNWKQXEYUQQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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